molecular formula C18H15F2N3O3S B2505114 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide CAS No. 895806-26-5

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2505114
CAS No.: 895806-26-5
M. Wt: 391.39
InChI Key: ASGBXDIMUAJYIO-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide is a nitrogen-containing heterocyclic compound

Preparation Methods

The preparation of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide involves several synthetic routes. One common method includes the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with 2,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of metabolic processes .

Comparison with Similar Compounds

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide
  • N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide

These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c1-2-26-18-9-8-16(21-22-18)12-4-3-5-14(10-12)23-27(24,25)17-11-13(19)6-7-15(17)20/h3-11,23H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGBXDIMUAJYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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